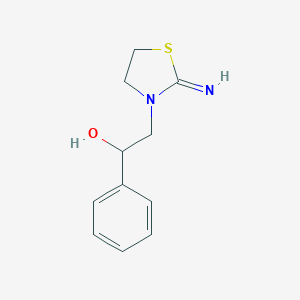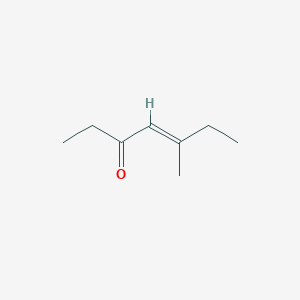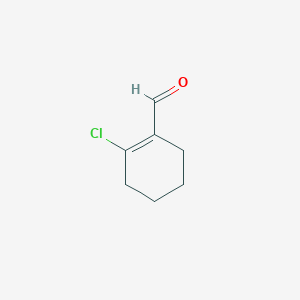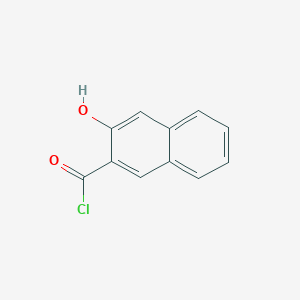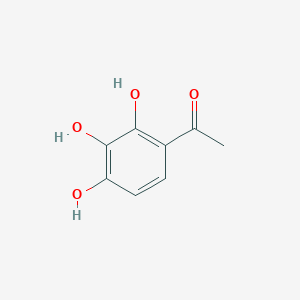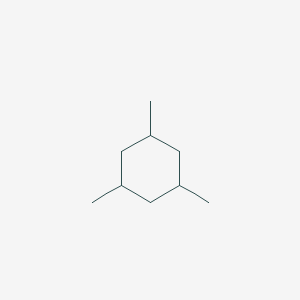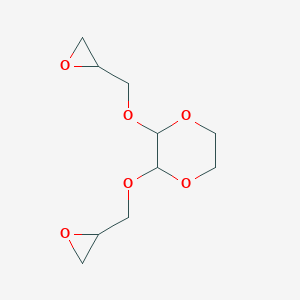
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane, also known as DGEBA, is a commonly used epoxy resin in scientific research. It is a clear, viscous liquid that is widely used in the fields of chemistry, materials science, and engineering. DGEBA has a wide range of applications due to its excellent mechanical properties, chemical resistance, and adhesion to various substrates.
Wirkmechanismus
The mechanism of action of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is based on the reaction of the epoxy groups with various functional groups, such as amines, acids, and alcohols. This reaction results in the formation of a covalent bond between the epoxy group and the functional group, leading to the formation of a highly cross-linked polymer network.
Biochemische Und Physiologische Effekte
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is not intended for use in biological systems and has not been studied for its biochemical or physiological effects. Therefore, it is important to handle 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane with caution and follow appropriate safety procedures.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane has several advantages for use in laboratory experiments. It is a versatile material that can be easily synthesized and modified to suit specific research needs. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also exhibit excellent mechanical, thermal, and electrical properties, making them suitable for a wide range of applications.
However, there are also limitations to the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane in laboratory experiments. It is a highly viscous liquid that can be difficult to handle and process. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials also tend to be brittle and can exhibit poor impact resistance.
Zukünftige Richtungen
There are several future directions for research on 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials. One area of interest is the development of new synthesis methods that can produce 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials with improved properties. Another area of interest is the study of the mechanical and thermal properties of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials under different conditions, such as varying temperatures and pressures. Additionally, there is potential for the use of 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials in biomedical applications, such as drug delivery and tissue engineering.
Synthesemethoden
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is typically synthesized by the reaction of epichlorohydrin and bisphenol A in the presence of a catalyst. This process results in the formation of a highly cross-linked polymer that is insoluble in most solvents. The reaction is carried out under controlled conditions to ensure the desired molecular weight and degree of cross-linking.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane is widely used in scientific research as a starting material for the synthesis of various polymers and composites. It is also used as a coating material for various substrates, such as metals, ceramics, and plastics. 2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane-based materials have been extensively studied for their mechanical, thermal, and electrical properties.
Eigenschaften
CAS-Nummer |
10043-09-1 |
|---|---|
Produktname |
2,3-Bis(2,3-epoxypropoxy)-1,4-dioxane |
Molekularformel |
C10H16O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2,3-bis(oxiran-2-ylmethoxy)-1,4-dioxane |
InChI |
InChI=1S/C10H16O6/c1-2-12-10(16-6-8-4-14-8)9(11-1)15-5-7-3-13-7/h7-10H,1-6H2 |
InChI-Schlüssel |
JULKRYOAFFXCDV-UHFFFAOYSA-N |
SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Kanonische SMILES |
C1COC(C(O1)OCC2CO2)OCC3CO3 |
Synonyme |
2,3-Bis(oxiranylmethyl)-1,4-dioxane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



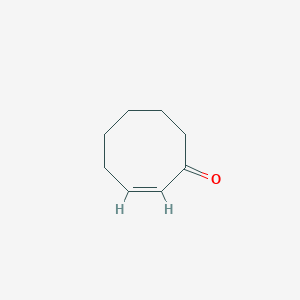
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
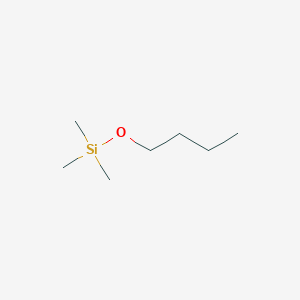
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)

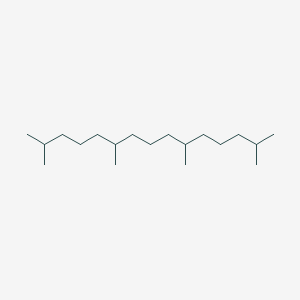
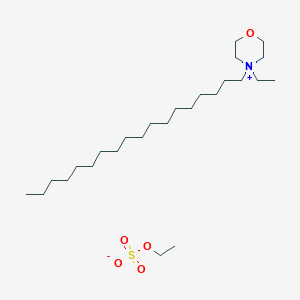
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B154293.png)
